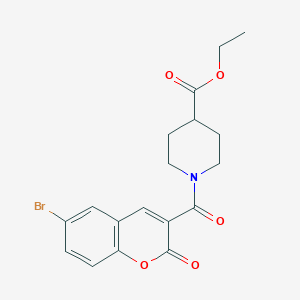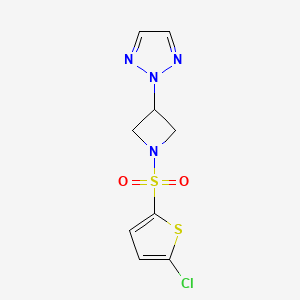
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound with the molecular formula C13H14O5. It is a white to pale yellow solid with a characteristic aromatic odor. This compound is not soluble in water but is soluble in many organic solvents . It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of aromatic carboxylic esters with formylating agents . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in organic synthesis and is used in the preparation of various complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and as a building block for drug development . In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate can be compared with other similar compounds such as:
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate These compounds share similar structural features but differ in their chemical properties and reactivity. The unique arrangement of functional groups in this compound contributes to its distinct chemical behavior and applications.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-16-10-6-8(13(15)18-3)7-4-5-9(14)11(7)12(10)17-2/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLNOMIZLFVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C(=C1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2663072.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)


![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2663081.png)
![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)


![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)
